molecular formula C23H27F3N2O3 B14933898 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone

Cat. No.: B14933898
M. Wt: 436.5 g/mol
InChI Key: SMVCRJRORDRPFL-UHFFFAOYSA-N
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Description

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone is a complex organic compound featuring a piperidine ring, a pyrrole ring, and a tetrahydropyran ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrole intermediates, followed by their coupling under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like hydroxide ions (OH⁻) replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles such as OH⁻ in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate pathways depending on its interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H27F3N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C23H27F3N2O3/c24-23(25,26)19-5-3-4-18(16-19)22(30)6-12-27(13-7-22)20(29)17-21(8-14-31-15-9-21)28-10-1-2-11-28/h1-5,10-11,16,30H,6-9,12-15,17H2

InChI Key

SMVCRJRORDRPFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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